Ethyl 4,5-difluoro-2-methoxybenzoate
Description
Ethyl 4,5-difluoro-2-methoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a methoxy group at position 2 and fluorine atoms at positions 4 and 5. The ethyl ester functional group enhances lipophilicity compared to methyl esters, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
ethyl 4,5-difluoro-2-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
AFKDZIOYBCZJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1OC)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-difluoro-2-methoxybenzoate can be synthesized through the esterification of 4,5-difluoro-2-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-difluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of 4,5-difluoro-2-methoxybenzaldehyde or 4,5-difluoro-2-methoxybenzoic acid.
Reduction: Formation of ethyl 4,5-difluoro-2-methoxybenzyl alcohol.
Scientific Research Applications
Ethyl 4,5-difluoro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 4,5-difluoro-2-methoxybenzoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy group can influence the compound’s solubility and binding affinity to target molecules.
Comparison with Similar Compounds
Key Observations :
Fluorine Substitution: Difluoro substitution at positions 4 and 5 enhances electronic effects compared to monofluoro analogues (e.g., Methyl 4-fluoro-2-methoxybenzoate). This may influence reactivity in electrophilic aromatic substitution or metabolic stability .
Chloro vs. Methoxy Substituents : Ethyl 2-chloro-4,5-difluorobenzoate (CAS 1785259-54-2) replaces the methoxy group with chlorine. Chlorine’s electron-withdrawing nature may reduce resonance stabilization compared to methoxy, altering solubility and reactivity .
Physicochemical and Functional Comparisons
- Lipophilicity : Ethyl esters generally exhibit higher logP values than methyl esters, favoring applications requiring lipid solubility (e.g., prodrug design).
- Metabolic Stability: Fluorine atoms at positions 4 and 5 likely reduce oxidative metabolism, extending half-life compared to non-fluorinated analogues .
- Synthetic Utility : The methoxy group at position 2 can act as a directing group in further functionalization, whereas chloro substituents (as in Ethyl 2-chloro-4,5-difluorobenzoate) may facilitate nucleophilic aromatic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
